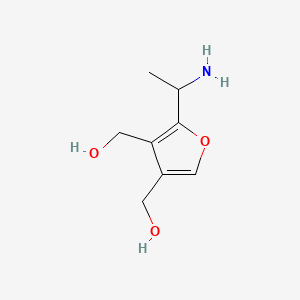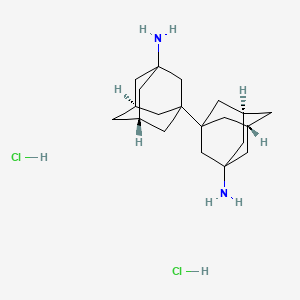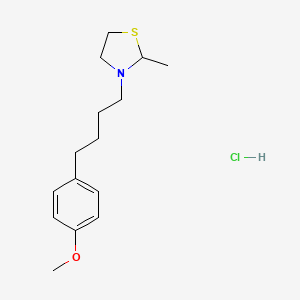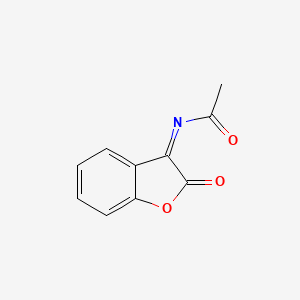
Guanylyl-2'-5'-adenosine ammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanylyl-2’-5’-adenosine ammonium salt is a nucleotide analog that consists of guanine and adenine linked by a 2’-5’ phosphodiester bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanylyl-2’-5’-adenosine ammonium salt typically involves the coupling of guanosine and adenosine nucleotides through a 2’-5’ phosphodiester bond. The reaction is usually carried out in an aqueous medium with the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI). The reaction conditions often require a controlled pH and temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Guanylyl-2’-5’-adenosine ammonium salt may involve large-scale synthesis using automated synthesizers. These synthesizers can precisely control the reaction conditions, such as temperature, pH, and reagent concentrations, to optimize the yield and purity of the compound. The final product is typically purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Guanylyl-2’-5’-adenosine ammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and thiol compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleotides, while reduction can produce reduced analogs of the original compound.
科学研究应用
Guanylyl-2’-5’-adenosine ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleotide interactions and enzymatic processes.
Biology: The compound is employed in the investigation of RNA and DNA synthesis, as well as in the study of nucleotide signaling pathways.
Medicine: Research on Guanylyl-2’-5’-adenosine ammonium salt contributes to the development of antiviral and anticancer therapies by exploring its effects on cellular processes.
Industry: The compound is used in the production of nucleotide-based pharmaceuticals and as a reagent in biochemical assays.
作用机制
The mechanism of action of Guanylyl-2’-5’-adenosine ammonium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can mimic natural nucleotides, thereby influencing nucleotide-binding proteins and altering cellular signaling pathways. The 2’-5’ phosphodiester bond is crucial for its unique biological activity, as it differs from the more common 3’-5’ linkage found in natural nucleic acids.
相似化合物的比较
Similar Compounds
Guanylyl-2’-5’-guanosine ammonium salt: Similar in structure but contains two guanine bases.
Adenylyl-2’-5’-adenosine ammonium salt: Contains two adenine bases linked by a 2’-5’ phosphodiester bond.
Cytidylyl-2’-5’-cytidine ammonium salt: Contains two cytosine bases linked by a 2’-5’ phosphodiester bond.
Uniqueness
Guanylyl-2’-5’-adenosine ammonium salt is unique due to its combination of guanine and adenine bases, which provides distinct biochemical properties and potential applications. The 2’-5’ linkage also sets it apart from other nucleotide analogs, making it a valuable tool in research and industrial applications.
属性
分子式 |
C20H28N11O11P |
|---|---|
分子量 |
629.5 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane |
InChI |
InChI=1S/C20H25N10O11P.H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(34)10(32)7(40-18)2-38-42(36,37)41-13-11(33)6(1-31)39-19(13)30-5-26-9-16(30)27-20(22)28-17(9)35;/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H2,21,23,24)(H3,22,27,28,35);1H3/t6-,7-,10-,11-,12-,13-,18-,19-;/m1./s1 |
InChI 键 |
GJPWIAVAWZIIHD-VSBWEBIMSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@@H]([C@H](O[C@H]4N5C=NC6=C5N=C(NC6=O)N)CO)O)O)O)N.N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C5N=C(NC6=O)N)CO)O)O)O)N.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,18-Bis[4-(dimethylamino)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13817443.png)
![(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13817448.png)












